(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone
Description
(4-Aminopiperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a methanone derivative featuring a 4-aminopiperidine moiety linked to a 6-methoxypyridin-3-yl group. The methoxy group (-OCH₃) on the pyridine ring likely enhances lipophilicity and metabolic stability compared to hydroxyl or chloro substituents, influencing pharmacokinetic properties such as solubility and bioavailability .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-3-2-9(8-14-11)12(16)15-6-4-10(13)5-7-15/h2-3,8,10H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZAYVYMBSIFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyridine Ring
The pyridine ring’s substituent significantly impacts electronic properties, binding affinity, and biological activity. Key analogs include:
*Calculated based on formula C₁₂H₁₅N₃O₂.
Key Observations :
- Methoxy Group (-OCH₃) : Balances solubility and stability, making it favorable for drug-like properties.
- Hydroxyl Group (-OH) : Increases polarity but may reduce metabolic stability due to glucuronidation .
- Chloro Group (-Cl) : Introduces steric and electronic effects that could hinder receptor binding or solubility .
Pharmacological Activity in Related Compounds
CDK9 Inhibitors ()
Compound 12b [(4-Amino-2-((6-methoxypyridin-3-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone] demonstrates selective CDK9 inhibition (IC₅₀ = 26 nM). The 6-methoxypyridine group contributes to binding via hydrogen bonding and hydrophobic interactions, highlighting the importance of methoxy positioning in kinase inhibitors .
Vesicular Acetylcholine Ligands ()
Compound 19d [(1-(3-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(6-methoxypyridin-3-yl)methanone] shows potent binding to vesicular acetylcholine receptors. The methoxypyridine group likely facilitates π-π stacking with aromatic residues in the receptor .
Cannabinoid Receptor Ligands ()
This suggests that the 4-aminopiperidine group in the target compound may similarly optimize receptor interactions through spatial positioning .
Structure-Activity Relationships (SAR)
- Aminopiperidine Group: The 4-amino group may act as a hydrogen bond donor, enhancing receptor binding (e.g., kinase ATP pockets) .
- Pyridine Substituents :
- Methoxy (-OCH₃): Enhances membrane permeability and duration of action.
- Chloro (-Cl): May improve target selectivity but reduce solubility.
- Hydroxyl (-OH): Increases polarity, suitable for hydrophilic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
